molecular formula C7H2BrCl2FO B1530054 4-Bromo-5-chloro-2-fluorobenzoyl chloride CAS No. 1805575-91-0

4-Bromo-5-chloro-2-fluorobenzoyl chloride

Cat. No.: B1530054
CAS No.: 1805575-91-0
M. Wt: 271.89 g/mol
InChI Key: CARATBJPSXDDPV-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorobenzoyl chloride (CAS: Not explicitly provided; inferred from ) is a halogenated benzoyl chloride derivative featuring bromine, chlorine, and fluorine substituents at positions 4, 5, and 2, respectively, on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive acyl chloride group (-COCl) enables facile nucleophilic substitution, making it valuable for forming amides, esters, and other derivatives .

Properties

IUPAC Name

4-bromo-5-chloro-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-2-6(11)3(7(10)12)1-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARATBJPSXDDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-Chloro-2-fluorobenzoic Acid

  • Starting from 4-chloro-2-fluorobenzoic acid , the bromination is conducted to selectively introduce a bromine atom at the 5-position.
  • This bromination is typically performed using bromine in the presence of nitric acid and silver nitrate as a catalyst in glacial acetic acid solvent.
  • The reaction is controlled under ice bath conditions during silver nitrate addition, followed by stirring at ambient temperature.
  • This step yields 5-bromo-4-chloro-2-fluorobenzoic acid with a high yield (~85%) and good regioselectivity, avoiding isomeric byproducts.

Conversion to this compound

  • The brominated benzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) .
  • The reaction is typically performed under a nitrogen atmosphere at elevated temperatures (~80 °C) to facilitate the chlorination.
  • Excess thionyl chloride is removed by distillation under reduced pressure after completion.
  • This step produces This compound with excellent efficiency and purity.

Reaction Conditions and Catalysts

Step Reagents & Catalysts Conditions Yield (%) Notes
Bromination Br₂, HNO₃, AgNO₃ Ice bath during AgNO₃ addition; then ambient temperature stirring ~85 High regioselectivity; avoids isomers
Benzoyl Chloride Formation Thionyl chloride (SOCl₂) Nitrogen atmosphere, 80 °C, reflux >90 Excess SOCl₂ removed by distillation

Additional Synthetic Insights

  • The bromination step is crucial for regioselectivity. The use of silver nitrate as a catalyst in acidic medium promotes selective bromination at the 5-position without affecting the fluorine and chlorine substituents at the 2- and 4-positions, respectively.
  • The conversion of benzoic acid to benzoyl chloride with thionyl chloride is a classical and widely used method, favored for its high yields and straightforward workup.
  • The benzoyl chloride intermediate is reactive and can be further used in acylation reactions or converted into other derivatives such as benzamides or ketones.

Comparative Analysis with Related Compounds

Compound Starting Material Halogenation Method Chlorination Method Yield (%) Reference
This compound 4-Chloro-2-fluorobenzoic acid Br₂/HNO₃/AgNO₃ bromination SOCl₂ chlorination ~85-95
5-Bromo-2-chloro-4'-ethoxybenzophenone 5-Bromo-2-chlorobenzoic acid Not applicable (already brominated) SOCl₂ with DMF catalysis 93.5
4-Fluorobenzoyl chloride p-Fluorotoluene UV-initiated chlorination FeCl₃/ZnCl₂ catalyzed hydrolysis Not specified

Research Findings and Practical Considerations

  • The described bromination and chlorination sequence is efficient and scalable, suitable for industrial production due to high yields and minimal side products.
  • The use of thionyl chloride without solvents and catalysis by dimethylformamide (DMF) has been shown to improve reaction rates and yields in related benzoyl chloride preparations.
  • Purification typically involves removal of excess reagents by distillation and washing with aqueous solutions to remove inorganic residues.
  • The final benzoyl chloride is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Alcohols and amines.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-5-chloro-2-fluorobenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

  • Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 4-Bromo-5-chloro-2-fluorobenzoyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity, stability, and applications of halogenated benzoyl chlorides are heavily influenced by the type, number, and position of substituents. Key analogs include:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Applications
4-Bromo-5-chloro-2-fluorobenzoyl chloride Inferred Br (4), Cl (5), F (2), -COCl ~267.5 (calculated) Pharmaceutical intermediates
4-Bromo-2-fluorobenzoyl chloride 151982-51-3 Br (4), F (2), -COCl ~233.4 (calculated) Sensor development, organic synthesis
4-Bromo-5-chloro-2-fluorobenzoic acid 1603584-72-0 Br (4), Cl (5), F (2), -COOH ~253.5 (calculated) Precursor for acyl chloride synthesis
4-Bromobenzoyl chloride 586-75-4 Br (4), -COCl 219.45 Polymer and dye manufacturing

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group in intermediates like those described in enhances electrophilicity, but in this compound, the combined electron-withdrawing effects of Br, Cl, and F increase the reactivity of the acyl chloride group compared to less-halogenated analogs .

Biological Activity

4-Bromo-5-chloro-2-fluorobenzoyl chloride is a halogenated benzoyl chloride derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, which may influence its pharmacological properties. This article reviews the biological activity, synthesis, and applications of this compound based on diverse research findings.

The chemical structure and properties of this compound can be summarized as follows:

PropertyValue
Molecular Formula C7H3BrClF
Molecular Weight 237.452 g/mol
CAS Number 151982-51-3
Melting Point 24°C to 25°C
Boiling Point 86°C to 88°C (15 mmHg)
IUPAC Name This compound

Biological Activity

Research has indicated that halogenated benzoyl chlorides, including this compound, exhibit various biological activities. These activities are largely attributed to their ability to interact with biological targets such as enzymes and receptors.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of halogenated compounds. For instance, derivatives of benzoyl chlorides have shown effectiveness against a range of bacterial strains. The presence of halogens can enhance lipophilicity and facilitate membrane penetration, leading to increased antimicrobial potency.

Cytotoxicity and Anticancer Activity

There is growing interest in the cytotoxic effects of halogenated compounds in cancer therapy. A study demonstrated that certain benzoyl chloride derivatives could induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and disruption of mitochondrial function. While specific data on this compound is limited, similar compounds have shown promising results in preclinical models.

Case Studies

  • Synthesis and Structure-Activity Relationship (SAR)
    • A study focused on the synthesis of various halogenated benzoyl chlorides and their structure-activity relationships revealed that modifications at specific positions significantly influenced biological activity. The introduction of bromine and chlorine was found to enhance antagonistic activity against certain receptors involved in pain sensation, suggesting potential applications in pain management therapies .
  • Genetic Toxicology
    • Genetic toxicity evaluations conducted on related compounds indicated mutagenic potential in model organisms such as Drosophila and Salmonella. These studies are critical for assessing the safety profile of new chemical entities before clinical application .

Research Findings

Recent research highlights the following findings regarding the biological activity of halogenated benzoyl chlorides:

  • Mechanisms of Action : Halogenated compounds often exert their effects through enzyme inhibition or receptor modulation. For example, certain derivatives have been shown to inhibit P2X3 receptors, which are implicated in nociceptive signaling pathways .
  • Pharmacokinetics : The metabolic stability and solubility profiles of these compounds are crucial for their therapeutic efficacy. Studies suggest that specific substitutions can enhance pharmacokinetic properties, leading to better bioavailability .

Q & A

Basic: What are the standard synthetic routes for 4-bromo-5-chloro-2-fluorobenzoyl chloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically begins with halogenated benzoic acid precursors. A common route involves reacting 4-bromo-5-chloro-2-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions (70–80°C) for 4–6 hours . Key considerations include:

  • Purification: Distillation under reduced pressure (e.g., 0.5–1 mmHg) removes excess SOCl₂.
  • Yield Optimization: Moisture-free environments prevent hydrolysis, and catalytic dimethylformamide (DMF, 0.1–0.5 mol%) accelerates the reaction .
  • Monitoring: Gas chromatography (GC) or mass spectrometry (MS) verifies intermediate conversion .

Table 1: Reaction Conditions Comparison

StepReagent/ConditionTemperatureTimeYield
Acid ActivationSOCl₂, DMF (cat.)70–80°C6 hr85–90%
PurificationVacuum Distillation50°C (0.5 mmHg)95% Purity

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 19F NMR: Identifies fluorine environments (δ ≈ -110 to -120 ppm for ortho-F) .
  • 13C NMR: Distinguishes carbonyl carbon (δ ≈ 165–170 ppm) and halogen-substituted aromatic carbons .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]+ at m/z 293.84 (calculated for C₇H₂BrCl₂FO) confirms molecular weight .
  • Elemental Analysis: Validates Br, Cl, and F content (e.g., Br: ~27.2%, Cl: ~24.1%) .

Note: X-ray crystallography (using SHELX ) resolves ambiguities in substituent positions but requires high-purity crystals.

Advanced: How do the halogen substituents influence reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:
The ortho-fluorine and para-chloro/bromo groups create a sterically hindered and electron-deficient aromatic ring:

  • Electronic Effects: Fluorine’s strong electron-withdrawing nature activates the carbonyl toward nucleophiles (e.g., amines, alcohols) but slows acylation due to steric hindrance .
  • Steric Effects: The bulky bromine at position 5 reduces accessibility to the carbonyl, favoring low-temperature reactions (-20°C) with strong nucleophiles (e.g., Grignard reagents) .
  • Competing Reactions: Bromine may participate in Ullmann coupling under basic conditions, requiring inert atmospheres (N₂/Ar) .

Table 2: Substituent Effects on Reactivity

PositionSubstituentElectronic EffectSteric Effect
2F-I (strong)Moderate
4Cl-ILow
5Br-IHigh

Advanced: How can crystallographic data contradictions be resolved using refinement software like SHELX?

Methodological Answer:
Discrepancies in X-ray data (e.g., disordered halogen positions) are addressed via:

  • Dual Refinement: SHELXL allows split-site modeling for disordered atoms.
  • Restraints: Apply geometric restraints (e.g., bond lengths, angles) to Br/Cl atoms to prevent overfitting .
  • Validation Tools: Check R-factor convergence (R1 < 0.05) and residual electron density maps .

Case Study: A 2023 study resolved Br/Cl positional ambiguity in a similar compound by comparing SHELX-refined structures with DFT-optimized geometries .

Advanced: What computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software models hydrolysis pathways. For example, B3LYP/6-31G* predicts rapid hydrolysis at pH > 8 due to nucleophilic attack on the carbonyl .
  • pKa Estimation: Tools like ACD/Labs predict the carbonyl’s electrophilicity (pKa ≈ -2.5), correlating with instability in aqueous bases .
  • MD Simulations: GROMACS assesses aggregation tendencies in solvents (e.g., THF stabilizes via π-π stacking) .

Recommendation: Store the compound under anhydrous conditions (0–4°C) with molecular sieves to prevent degradation .

Advanced: How to analyze conflicting spectroscopic data in reaction byproduct identification?

Methodological Answer:

  • Multi-Technique Correlation: Combine LC-MS (for molecular weight) with 2D NMR (COSY, HSQC) to assign byproduct structures .
  • Isotopic Labeling: Use 18O-labeled H₂O to trace hydrolysis byproducts via MS .
  • Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at 1770 cm⁻¹) to identify intermediates .

Example: A 2024 study identified a dimeric side product (via [M+Na]+ at m/z 621.1) using HRMS and resolved its structure via NOESY .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-5-chloro-2-fluorobenzoyl chloride
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4-Bromo-5-chloro-2-fluorobenzoyl chloride

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